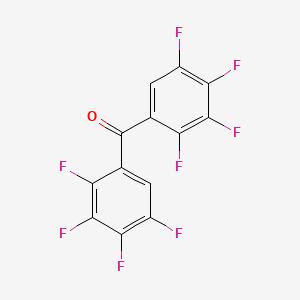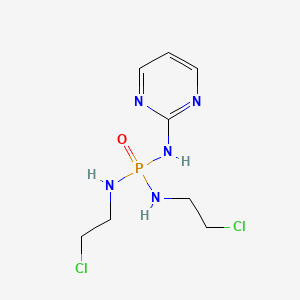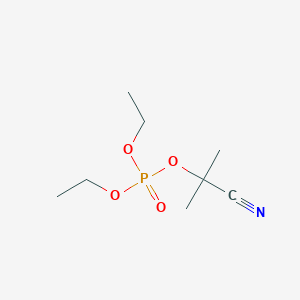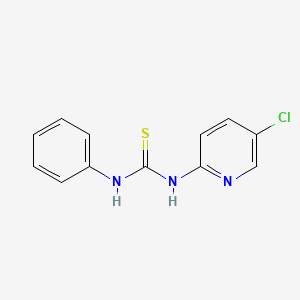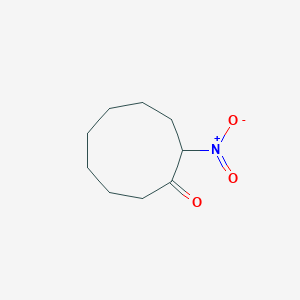
Cyclononanone, 2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclononanone, 2-nitro- is an organic compound with the molecular formula C9H15NO3 It is a cyclic ketone with a nitro group attached to the second carbon of the cyclononanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclononanone, 2-nitro- can be achieved through several methods. One common approach involves the nitration of cyclononanone using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction typically requires controlled temperatures and conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of Cyclononanone, 2-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclononanone, 2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amine or other nitrogen-containing functional groups.
Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction process.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.
Major Products: The major products formed from these reactions include nitro derivatives, amines, and substituted cyclononanone compounds.
Applications De Recherche Scientifique
Cyclononanone, 2-nitro- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and intermediates.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclononanone, 2-nitro- involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, including enzyme inhibition, modulation of signaling pathways, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Cyclononanone: The parent compound without the nitro group.
Cyclononanone, 2-amino-: A derivative with an amino group instead of a nitro group.
Cyclononanone, 2-hydroxy-: A derivative with a hydroxy group at the second carbon.
Uniqueness: Cyclononanone, 2-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
13154-29-5 |
|---|---|
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-nitrocyclononan-1-one |
InChI |
InChI=1S/C9H15NO3/c11-9-7-5-3-1-2-4-6-8(9)10(12)13/h8H,1-7H2 |
Clé InChI |
BDOPHVQWVPKYFT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(C(=O)CCC1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



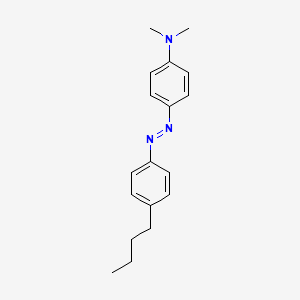
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)
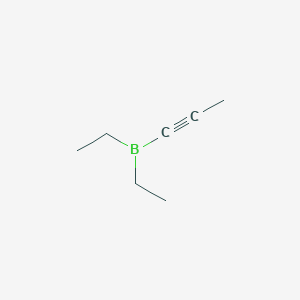
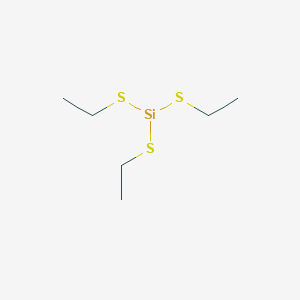

![11-Bromo-14-azadispiro[5.1.5.2]pentadec-9-ene-7,15-dione](/img/structure/B14707166.png)

